molecular formula C19H23N3O4S2 B2713966 2-[4-(dimethylsulfamoyl)benzamido]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 330190-35-7

2-[4-(dimethylsulfamoyl)benzamido]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2713966
CAS No.: 330190-35-7
M. Wt: 421.53
InChI Key: JCFUOPLFFSJDNQ-UHFFFAOYSA-N
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Description

2-[4-(dimethylsulfamoyl)benzamido]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a versatile chemical compound used in various scientific research fields. This compound exhibits unique properties that make it valuable in drug discovery, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature and pH, are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[4-(dimethylsulfamoyl)benzamido]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis.

    Biology: In the study of biochemical pathways and molecular interactions.

    Medicine: As a potential drug candidate for various therapeutic areas.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methylthiazole-4-carboxamide
  • 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Uniqueness

Compared to similar compounds, 2-[4-(dimethylsulfamoyl)benzamido]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits unique properties, such as its specific molecular structure and reactivity, which make it valuable for particular applications in drug discovery and material science.

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-11-4-9-15-14(10-11)16(17(20)23)19(27-15)21-18(24)12-5-7-13(8-6-12)28(25,26)22(2)3/h5-8,11H,4,9-10H2,1-3H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFUOPLFFSJDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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